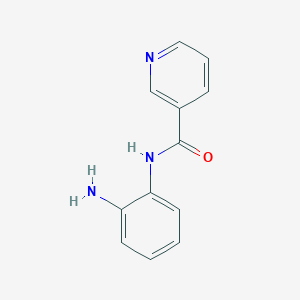

N-(2-Amino-phényl)-nicotinamide

Vue d'ensemble

Description

N-(2-Amino-phenyl)-nicotinamide is a derivative of nicotinamide, a form of vitamin B3, and is explored for its potential in various biological and chemical applications due to its structural properties. This compound is part of a broader class of nicotinamide derivatives known for their diverse biological activities and chemical reactivity, stemming from the nicotinic acid core structure.

Synthesis Analysis

The synthesis of N-(2-Amino-phenyl)-nicotinamide derivatives involves various chemical strategies, including the use of palladium-catalysed aminocarbonylation of iodopyridines with primary and secondary amines, leading to N-substituted nicotinamides (Takács et al., 2007). Another approach includes the condensation of specific hydrazine and nicotinamide derivatives to produce compounds with significant biological activities (Elkaeed et al., 2022).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives, including N-(2-Amino-phenyl)-nicotinamide, is characterized by its nicotinic acid core, which allows for various substitutions that can alter the compound's chemical and biological properties. X-ray crystallography and computational modeling have been utilized to elucidate the structures of these derivatives, revealing their potential for interaction with biological targets (Burnett et al., 2015).

Chemical Reactions and Properties

Nicotinamide derivatives participate in various chemical reactions, including N-methylation and interactions with enzymes such as nicotinamide N-methyltransferase (NNMT), influencing metabolic pathways and potentially offering therapeutic targets for diseases (Policarpo et al., 2019). Their chemical properties are influenced by the functional groups attached to the nicotinic acid core.

Physical Properties Analysis

The physical properties of N-(2-Amino-phenyl)-nicotinamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in pharmaceutical formulations and chemical reactions. These properties are determined by the molecular structure and substitutions on the nicotinic acid core.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are key to understanding the therapeutic potential and chemical utility of N-(2-Amino-phenyl)-nicotinamide derivatives. Studies have shown that these compounds can act as inhibitors or activators of various biological pathways, influenced by their ability to interact with specific molecular targets (Surjana et al., 2010).

Applications De Recherche Scientifique

Activité antibactérienne

“N-(2-Amino-phényl)-nicotinamide” et ses dérivés ont montré une activité antibactérienne significative . Par exemple, les composés de base de Schiff à base de thiazole, qui peuvent être synthétisés à partir de “this compound”, ont démontré de bonnes activités contre E. coli Gram-négative et S. aureus .

Activité antioxydante

Ces composés présentent également des propriétés antioxydantes . Certains des composés synthétisés ont présenté une meilleure puissance de piégeage des radicaux DPPH par rapport à l'acide ascorbique .

Activité antifongique

Les composés de base de Schiff à base de thiazole, synthétisés à partir de “this compound”, ont également démontré des activités antifongiques .

Activité anti-inflammatoire

Ces composés ont montré un potentiel de modulation de l'activité de nombreuses enzymes impliquées dans le métabolisme, ce qui se traduit par des activités anti-inflammatoires .

Activité antiproliférative

“this compound” et ses dérivés ont montré des activités antiprolifératives, ce qui en fait des candidats potentiels pour les thérapies anticancéreuses .

Activité inhibitrice de Bcr-Abl et d'histone désacétylase

Dans des études récentes, des combinaisons d'inhibiteurs d'histone désacétylase (HDAC) avec un inhibiteur de kinase ont montré des effets additifs et synergiques . Les composés conçus ont été synthétisés et testés, montrant une activité inhibitrice contre Bcr-Abl et HDAC1 .

Orientations Futures

Mécanisme D'action

Target of Action

N-(2-Amino-phenyl)-nicotinamide is a compound that primarily targets Histone Deacetylase (HDAC) and Breakpoint Cluster Abl (Bcr-Abl) . HDAC is an enzyme that plays a crucial role in the regulation of gene expression, while Bcr-Abl is a protein that is often associated with certain types of cancer, including chronic myeloid leukemia .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It binds to the active sites of HDAC and Bcr-Abl, preventing them from performing their normal functions . This inhibition leads to changes in the cellular processes that these proteins are involved in, such as gene expression and cell proliferation .

Biochemical Pathways

The inhibition of HDAC and Bcr-Abl by N-(2-Amino-phenyl)-nicotinamide affects several biochemical pathways. The compound’s interaction with HDAC leads to an increase in histone acetylation, which can alter gene expression patterns . On the other hand, the inhibition of Bcr-Abl can disrupt the signaling pathways that promote cell proliferation and survival .

Pharmacokinetics

It is known that the compound has potent antiproliferative activities against certain cancer cell lines , suggesting that it may have good bioavailability and cellular uptake.

Result of Action

The molecular and cellular effects of N-(2-Amino-phenyl)-nicotinamide’s action include changes in gene expression patterns and a reduction in cell proliferation . These effects can lead to the death of cancer cells, making the compound a potential candidate for cancer therapy .

Action Environment

The action, efficacy, and stability of N-(2-Amino-phenyl)-nicotinamide can be influenced by various environmental factors. For instance, the presence of other compounds or ions in the environment can affect the compound’s ability to bind to its targets . Additionally, factors such as pH and temperature can impact the compound’s stability and activity .

Propriétés

IUPAC Name |

N-(2-aminophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-5-1-2-6-11(10)15-12(16)9-4-3-7-14-8-9/h1-8H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZRXCCXPZWXNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360661 | |

| Record name | N-(2-aminophenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436089-31-5 | |

| Record name | N-(2-aminophenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-[(2-Methyl-8-quinolinyl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1227273.png)

![N-[4-[[(5-bromofuran-2-carbonyl)amino]carbamoyl]phenyl]benzamide](/img/structure/B1227274.png)

![8-Phenyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1227275.png)

![3-[(1,3-benzothiazol-2-ylthio)methyl]-4-cyclohexyl-1H-1,2,4-triazole-5-thione](/img/structure/B1227276.png)

![3-(4-Methoxyphenyl)-6-phenyl-4-thieno[2,3-d]pyrimidinone](/img/structure/B1227283.png)

![2-(benzenesulfonamido)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B1227287.png)

![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-1H-pyrrol-3-yl]cyclopropanecarboxamide](/img/structure/B1227288.png)

![N-[4-(6-imidazo[2,1-b]thiazolyl)phenyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B1227290.png)

![2-Chloro-5-[[[[(3-methoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1227292.png)

![5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one](/img/structure/B1227295.png)